Z-N-Me-Ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

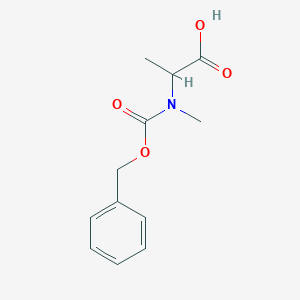

Synthetic Routes and Reaction Conditions: The synthesis of Z-N-Me-Ala-OH typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Z) group and the methylation of the amino group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

Reduction: The compound can be reduced to remove the protective group, yielding N-methyl-L-alanine.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction is typically carried out using catalytic hydrogenation or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: N-methyl-L-alanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Z-N-Methyl-Alanine Hydrochloride is primarily utilized as a building block in peptide synthesis. Its structure allows it to be incorporated into peptides, enhancing their stability and bioactivity. The following table summarizes its role in peptide synthesis:

| Application | Description |

|---|---|

| Building Block | Serves as a key component in synthesizing various peptides due to its unique properties. |

| Stability | Improves the stability of synthesized peptides against enzymatic degradation. |

| Bioactivity | Enhances the biological activity of peptides, making them more effective as therapeutic agents. |

Drug Development

Z-N-Methyl-Alanine Hydrochloride plays a significant role in drug development, particularly in designing new therapeutics that target specific biological pathways. Its applications include:

- Antihypertensive Agents : Research has indicated that peptides synthesized with Z-N-Me-Ala-OH exhibit potential antihypertensive properties, which could lead to new treatments for hypertension .

- Zinc Fortification : The compound has been studied for its ability to chelate zinc, suggesting applications in nutritional supplements and fortification strategies .

Biochemical Research

In biochemical research, Z-N-Methyl-Alanine Hydrochloride is used to explore various metabolic pathways and cellular processes:

- Enzyme Inhibition Studies : The compound has been employed in studies examining the inhibition of angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure .

- Protein Interaction Studies : It aids in understanding protein interactions and functions within biological systems, contributing to the knowledge of cellular mechanisms.

Case Studies

Several case studies have highlighted the efficacy and versatility of Z-N-Methyl-Alanine Hydrochloride in real-world applications:

- Case Study on Antihypertensive Peptides : A study demonstrated that peptides incorporating this compound showed significant ACE-inhibitory activity, suggesting their potential as antihypertensive agents . The results indicated that these peptides could lower blood pressure effectively in experimental models.

- Zinc Chelation Research : Another case study focused on the zinc-chelating properties of Z-N-Methyl-Alanine Hydrochloride. The findings revealed that this compound could enhance zinc absorption in biological systems, which is vital for numerous physiological functions .

作用機序

The primary mechanism of action of Z-N-Me-Ala-OH involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the protective group can be removed under mild conditions, yielding the desired peptide .

類似化合物との比較

N-Benzyloxycarbonyl-L-alanine: Similar in structure but lacks the methyl group on the amino group.

N-Benzyloxycarbonyl-N-methyl-L-glycine: Similar protective group but with glycine instead of alanine.

Uniqueness: Z-N-Me-Ala-OH is unique due to its specific combination of the benzyloxycarbonyl protective group and the methylated amino group. This combination provides enhanced stability and selectivity in peptide synthesis compared to other similar compounds .

生物活性

Z-N-Me-Ala-OH, also known as Z-Cbz-N-methyl-L-alanine, is an alanine analogue that has garnered interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its structure as a derivative of alanine, featuring a carbobenzoxy (Cbz) protecting group on the amino group and a methyl substitution on the alpha carbon. This modification can influence its interaction with biological systems.

1. In Vitro Studies

In vitro studies have indicated that this compound exhibits various biological activities. Research has shown that it can interact with specific receptors and enzymes, leading to potential applications in drug development and therapeutic interventions.

- Table 1: Summary of In Vitro Biological Activities

2. In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is crucial for understanding the biological relevance of this compound. Current literature suggests that further investigation is necessary to elucidate its effects in living organisms.

- Table 2: Summary of In Vivo Findings

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing data:

- Enzyme Interaction : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic processes.

- Receptor Modulation : By binding to neurotransmitter receptors, this compound could modulate signaling pathways, potentially influencing neuronal activity.

- Cytotoxic Mechanisms : Its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells, although the exact pathways remain to be clarified.

Case Study 1: Anticancer Properties

A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant growth inhibition at specific concentrations. The results indicated that the compound could induce apoptosis through mitochondrial pathways.

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of this compound with neurotransmitter receptors, revealing that it could enhance synaptic transmission in certain neuronal models. This suggests potential implications for neuropharmacology.

Future Directions and Research Needs

Despite promising findings, the biological activity of this compound requires further exploration:

- Expanded In Vivo Studies : Comprehensive animal studies are needed to assess safety profiles and therapeutic potentials.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects will enhance understanding and facilitate drug development.

- Clinical Trials : Eventually, clinical trials will be necessary to evaluate efficacy and safety in human populations.

特性

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEQKVZQPWSOTI-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。